3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a methylpiperazine group attached to an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . This inhibition is often achieved through binding to the active site of the target protein, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also studied for their biological activities.
Imidazo[1,2-a]pyrimidines: These analogues have similar synthetic routes and applications in medicinal chemistry.
Pyrrolopyrazines: These compounds have comparable synthetic approaches and biological properties.
Uniqueness
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom and the 4-methylpiperazine group, which confer distinct chemical and biological properties. These features make it a valuable compound for drug discovery and development .
Properties
CAS No. |
143591-62-2 |
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Molecular Formula |
C11H14BrN5 |
Molecular Weight |
296.17 g/mol |
IUPAC Name |
3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
VZCYSYZVWZAODO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br |
Origin of Product |
United States |
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